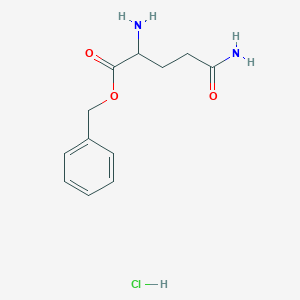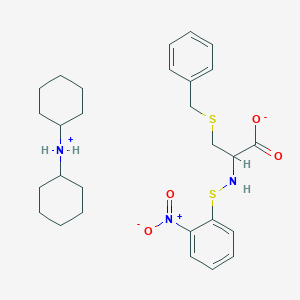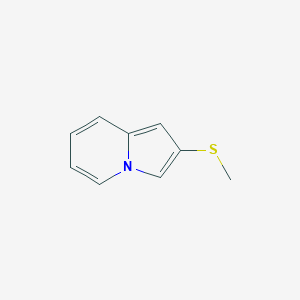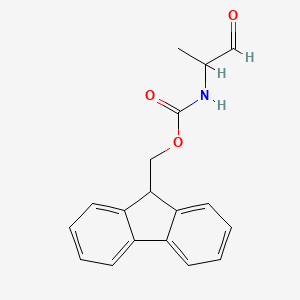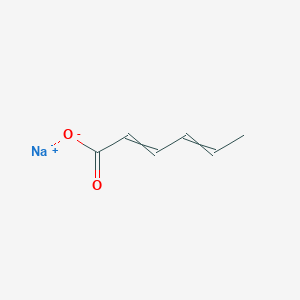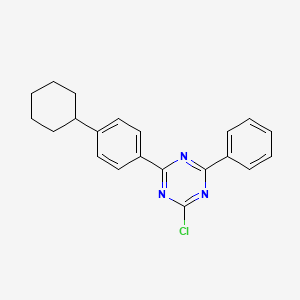
2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of a chloro group, a cyclohexylphenyl group, and a phenyl group attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-cyclohexylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with cyanuric chloride under basic conditions to yield the desired triazine compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl groups can be oxidized to form corresponding quinones.
Reduction Reactions: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 2-amino-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrotriazine derivatives.
科学研究应用
2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The chloro group and the triazine ring play crucial roles in its binding affinity and specificity. The compound may also induce oxidative stress or disrupt membrane integrity, leading to cell death.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(4-methylphenyl)-6-phenyl-1,3,5-triazine
- 2-Chloro-4-(4-tert-butylphenyl)-6-phenyl-1,3,5-triazine
- 2-Chloro-4-(4-ethylphenyl)-6-phenyl-1,3,5-triazine
Uniqueness
2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
属性
分子式 |
C21H20ClN3 |
|---|---|
分子量 |
349.9 g/mol |
IUPAC 名称 |
2-chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C21H20ClN3/c22-21-24-19(17-9-5-2-6-10-17)23-20(25-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2 |
InChI 键 |
UOJYZILTKSZJCY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


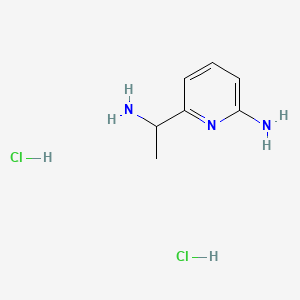
![5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12506564.png)
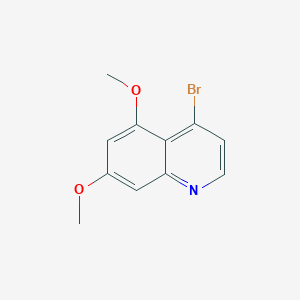
![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)

![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)
